1,2,3,4-Tetrahydrocarbazole

Catalog No.
S563810
CAS No.
942-01-8
M.F
C12H13N
M. Wt
171.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4-Tetrahydrocarbazole

CAS Number

942-01-8

Product Name

1,2,3,4-Tetrahydrocarbazole

IUPAC Name

2,3,4,9-tetrahydro-1H-carbazole

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,13H,2,4,6,8H2

InChI Key

XKLNOVWDVMWTOB-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2

Synonyms

1,2,3,4-tetrahydrocarbazole, 1234-THC

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2

1,2,3,4-Tetrahydrocarbazole (THCz) is a tricyclic molecule composed of a five-membered pyrrole ring fused with a benzene ring on one side and a cyclohexane ring on the other. It has gained increasing interest in scientific research due to its presence as a core structure in various natural products and biologically active compounds [, ].

As a Precursor Molecule

THCz serves as a valuable precursor molecule for the synthesis of more complex and diverse carbazole derivatives. These derivatives exhibit a wide range of potential biological activities, including:

  • Antimicrobial activity [, ]
  • Anticancer properties [, ]
  • Antidepressant effects []

By functionalizing the THCz scaffold, researchers can tailor its properties and explore its potential in various therapeutic applications.

Studying Inclusion Complexes

THCz's ability to form inclusion complexes with cyclodextrins (cyclic oligosaccharides) is another area of scientific investigation. These complexes can enhance the solubility and bioavailability of poorly water-soluble drugs, making them more readily absorbed by the body [].

1,2,3,4-Tetrahydrocarbazole is a bicyclic organic compound with the molecular formula C₁₂H₁₃N and a molecular weight of 171.24 g/mol. It is characterized by a fused ring system that includes a saturated cyclohexane ring and a nitrogen-containing carbazole structure. This compound appears as a beige crystalline powder and is known for its diverse applications in pharmaceuticals and organic synthesis .

Currently, there is no scientific research readily available on the specific mechanism of action of THCz in biological systems. However, its structural similarity to various bioactive compounds suggests potential for future investigation [].

Limited information exists regarding the specific hazards associated with THCz. As a general precaution, unknown organic compounds should be handled with care using appropriate personal protective equipment.

Future Research Directions

Due to the presence of the partially saturated ring and the potential for functionalization, THCz serves as a valuable scaffold for the design and synthesis of novel bioactive molecules []. Further research may explore:

  • Synthesis of THCz derivatives: Exploring various synthetic methods to obtain THCz analogs with diverse functional groups.
  • Biological activity: Investigating the potential of THCz and its derivatives for various therapeutic applications, such as anti-cancer, anti-Alzheimer's, or antimicrobial activity [].
  • Mechanism of action: Elucidating the specific mechanisms by which THCz and its derivatives interact with biological targets.
, including:

  • N-Acylation Reactions: It can be transformed into 9-acyl-1,2,3,4-tetrahydrocarbazoles through N-acylation processes .
  • Palladium-Catalyzed Asymmetric Hydrogenation: This reaction allows for the conversion of 1,2,3,4-tetrahydrocarbazole into carbazole derivatives .
  • Photooxygenation: It serves as a precursor for synthesizing spiro[cyclopentane-1,2′-indolin-3′-one] via photooxygenation methods .

Research indicates that 1,2,3,4-tetrahydrocarbazole exhibits notable biological activities. It has been studied for its potential as an antitumor agent and has shown promise in neuroprotective applications. Additionally, some derivatives of this compound have demonstrated antimicrobial properties .

Several synthesis methods exist for producing 1,2,3,4-tetrahydrocarbazole:

  • Borsche-Drechsel Cyclization: This method involves the acid-catalyzed rearrangement of cyclohexanone phenylhydrazone to yield 1,2,3,4-tetrahydrocarbazole .
  • Fischer-Borsche Reaction: Here, 4-methoxy phenyl hydrazine reacts with substituted cyclohexanones to form the desired compound .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation has been shown to enhance yields significantly compared to conventional heating methods .
  • One-Pot Synthesis: A more recent approach involves one-pot reactions that streamline the synthesis process while maintaining high yields .

1,2,3,4-Tetrahydrocarbazole finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and bioactive compounds.
  • Organic Synthesis: The compound is utilized in the preparation of complex organic molecules and natural products.
  • Materials Science: Its derivatives are explored for use in organic light-emitting diodes (OLEDs) and other electronic materials .

Interaction studies involving 1,2,3,4-tetrahydrocarbazole have focused primarily on its reactivity with biological targets. Investigations into its binding affinity with specific enzymes and receptors have provided insights into its potential therapeutic roles. These studies are crucial for understanding how modifications to its structure can enhance or inhibit biological activity .

Several compounds share structural similarities with 1,2,3,4-tetrahydrocarbazole. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
5,6,7,8-TetrahydrocarbazoleTetracyclicExhibits different biological activities; less studied than 1,2,3,4-tetrahydrocarbazole.
9-MethylcarbazoleTricyclicMore hydrophobic; used primarily in dye synthesis.
1H-CarbazoleBicyclicLacks saturation; more reactive towards electrophiles.
5H-CarbazoleBicyclicContains an additional hydrogen; used in polymer chemistry.

The unique fused structure of 1,2,3,4-tetrahydrocarbazole contributes to its distinct reactivity and biological profile compared to these related compounds. Its ability to participate in various synthetic pathways while exhibiting significant biological activity sets it apart in research and application contexts .

XLogP3

3.3

Boiling Point

327.5 °C

Melting Point

120.0 °C

UNII

8ZLK0TSX93

GHS Hazard Statements

Aggregated GHS information provided by 198 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

942-01-8

Wikipedia

2,3,4,9-tetrahydro-1H-carbazole

Dates

Modify: 2023-08-15
Lachkar et al. Unified biomimetic assembly of voacalgine A and bipleiophylline via divergent oxidative couplings. Nature Chemistry, doi: 10.1038/nchem.2735, published online 27 February 2017
Qi et al. Organocatalytic asymmetric arylation of indoles enabled by azo groups. Nature Chemistry, doi: 10.1038/nchem.2866, published online 2 October 2017

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